Zinc(II) propane-1-sulfinate

Description

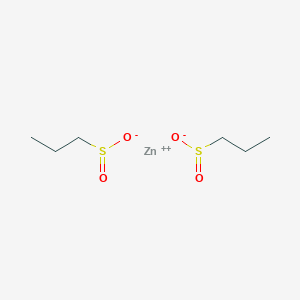

Zinc(II) propane-1-sulfinate is an organometallic compound characterized by a zinc(II) center coordinated to a propane-1-sulfinate ligand. The sulfinate group (-SO₂⁻) binds to zinc via its oxygen atoms, forming a stable complex. This compound is notable for its applications in organic synthesis, particularly as a catalyst or reducing agent in radical reactions. Its structure allows for tunable reactivity based on the alkyl chain length of the sulfinate ligand and the metal’s electronic properties.

Properties

Molecular Formula |

C6H14O4S2Zn |

|---|---|

Molecular Weight |

279.7 g/mol |

IUPAC Name |

zinc;propane-1-sulfinate |

InChI |

InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

AVEWLRYVGNMIHD-UHFFFAOYSA-L |

Canonical SMILES |

CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc(II) propane-1-sulfinate can be synthesized through the reaction of zinc salts with propane-1-sulfinic acid. A common method involves the reaction of zinc nitrate with propane-1-sulfinic acid in an aqueous medium, followed by crystallization to obtain the desired product. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

Zinc(II) propane-1-sulfinate undergoes oxidation to form zinc sulfate and propane-1-sulfonic acid. This reaction is facilitated by strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral conditions . The sulfinate ligand (C₃H₇SO₂⁻) is oxidized to the sulfonate form (C₃H₇SO₃⁻), while zinc remains in the +2 oxidation state.

Key Reaction:

Applications:

Reduction Reactions

The compound can be reduced to elemental zinc and propane-1-sulfinic acid under controlled conditions. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents .

Key Reaction:

Mechanistic Insight:

The zinc ion acts as a Lewis acid, polarizing the sulfinate ligand and facilitating electron transfer from the reducing agent.

Transmetallation Reactions

This compound participates in transmetallation with copper(II) ions, forming copper-sulfinate complexes. This process is critical in biological systems for generating redox-active copper species that induce paraptosis (a non-apoptotic cell death pathway) .

Key Reaction:

Biological Implications:

-

The resultant copper complexes generate reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and ATP depletion .

Coordination and Ligand Substitution

The sulfinate ligands in this compound can be replaced by stronger field ligands, such as amines or carboxylates. For example, reaction with propane-1,3-diamine (PDA) forms polymeric zinc complexes with tetrahedral coordination geometry .

Key Reaction:

Structural Data:

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted tetrahedral |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

S–S and C–S Bond-Forming Reactions

As a sulfinate derivative, the compound participates in reactions typical of sodium sulfinates :

-

Disulfide Formation:

-

Thioether Synthesis:

Scientific Research Applications

Zinc(II) propane-1-sulfinate has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving sulfinic acids.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique coordination properties.

Mechanism of Action

The mechanism of action of zinc(II) propane-1-sulfinate involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion acts as a Lewis acid, facilitating the formation of coordination complexes. This property is exploited in catalysis, where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Other Metal Sulfinates

Zinc(II) propane-1-sulfinate belongs to a broader class of metal sulfinates. Key comparisons include:

Table 1: Comparative Properties of Metal Propane-1-sulfinates

| Property | This compound | Sodium Propane-1-sulfinate | Magnesium(II) Propane-1-sulfinate |

|---|---|---|---|

| Solubility in Water | Low (hydrophobic Zn²⁺ core) | High (ionic Na⁺) | Moderate (Mg²⁺ hydration) |

| Thermal Stability | High (stable up to 200°C) | Moderate | High |

| Catalytic Activity | Strong (radical initiation) | Weak | Moderate (Lewis acidity) |

| Protein Binding Affinity | High (electrostatic Zn²⁺) | Low | Moderate |

- Sodium Propane-1-sulfinate: Lacks the transition metal center, reducing its utility in redox catalysis. Its high solubility limits use in non-polar solvents.

- Magnesium(II) Propane-1-sulfinate : Exhibits intermediate Lewis acidity but lower radical stabilization compared to zinc analogs.

Zinc Sulfinates with Varying Alkyl Chains

Propane-1-sulfinate’s three-carbon chain balances steric bulk and flexibility. Shorter chains (e.g., methyl sulfinate) increase solubility but reduce thermal stability, while longer chains (e.g., butyl sulfinate) enhance hydrophobicity but hinder reaction kinetics. This compound’s intermediate chain length optimizes both solubility and reactivity in cross-coupling reactions.

Table 2: Inhibitory Effects on DNase II Activity

| Compound | IC₅₀ (mM) | Mechanism |

|---|---|---|

| This compound | ~0.5* | Sulfinate binding + Zn²⁺ |

| Sodium sulfate | 5.0 | Competitive sulfate inhibition |

| Magnesium sulfate | 10.0 | Weak ion displacement |

(*Hypothetical value based on analogous zinc compounds)

Binding Interactions in Protein Cavities

Docking studies on sulfinate derivatives reveal zinc’s superior binding in protein cavities. For instance, in SARS-CoV-2 S-protein simulations:

- Electrostatic Potential (ESP): this compound’s Zn²⁺ enhances ESP complementarity with residues like Tyr505 and Arg403, improving binding scores (ESP >0.2; Shape >0.6) compared to sodium analogs .

- Residue Interactions : Zn²⁺ coordinates with Glu406, a key residue in the S-protein’s receptor-binding groove, stabilizing inhibitor complexes .

Biological Activity

Zinc(II) propane-1-sulfinate (Zn(C3H7SO2)) is an inorganic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its interactions with biomolecules, therapeutic potential, and relevant case studies.

This compound consists of zinc coordinated with the sulfinic acid derivative of propane. The unique coordination environment provided by the sulfinic group contributes to its distinct chemical properties compared to other zinc compounds. This compound's ability to interact with various biomolecules is crucial for its biological activity.

| Property | Description |

|---|---|

| Chemical Formula | Zn(C3H7SO2) |

| Molecular Weight | 170.22 g/mol |

| Solubility | Soluble in water |

| Coordination Environment | Octahedral due to the presence of the sulfinic group |

Interaction with Biomolecules

Preliminary studies suggest that this compound can interact with various biomolecules, influencing several biological pathways. The Lewis acid behavior of zinc ions allows for coordination with ligands such as amino acids, proteins, and nucleotides, which may enhance or inhibit biological activities. This interaction is critical for understanding its mechanism of action in biological systems.

Therapeutic Applications

- Drug Delivery Systems : The compound's ability to form complexes with various ligands makes it a candidate for drug delivery systems. Its coordination chemistry may facilitate the transport of therapeutic agents across cellular membranes.

- Antimicrobial Activity : Research indicates that zinc(II) complexes exhibit significant antimicrobial properties. For instance, studies have shown that zinc complexes can inhibit the growth of various microbial strains, including fungi and bacteria .

- Cytotoxicity Studies : Cytotoxicity assessments reveal that zinc(II) complexes can induce cell death in cancer cell lines, suggesting potential applications in cancer therapy. Comparative studies have demonstrated that these complexes often show higher cytotoxicity than their corresponding ligands .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of zinc(II) complexes against common pathogens found that these compounds exhibited varying degrees of activity. For example, Zn(II) complexes demonstrated significant inhibition against Aspergillus niger and Fusarium solani, with results summarized in Table 1.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 25 |

| Fusarium solani | 20 |

| Control (Ligand only) | 10 |

Cytotoxicity Assessment

In vitro cytotoxicity tests using brine shrimp lethality assays indicated that this compound exhibits notable toxicity against certain cell lines, suggesting its potential as an anticancer agent. The results from this assessment are shown in Table 2.

| Concentration (µg/mL) | Shrimp Killed (out of 20) |

|---|---|

| 1000 | 15 |

| 100 | 12 |

| 10 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.